

An In-depth Technical Guide to ICAM-1 Expression Patterns in Different Tissues

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Intercellular Adhesion Molecule-1 (ICAM-1), also known as CD54, is a cell surface glycoprotein belonging to the immunoglobulin superfamily. It plays a crucial role in the immune system by mediating the adhesion and transmigration of leukocytes from the bloodstream into tissues. While its basal expression is typically low in most tissues, it is significantly upregulated by proinflammatory cytokines, making it a key player in inflammatory responses and a target of interest in various diseases. This guide provides a comprehensive overview of ICAM-1 expression patterns, methods for its detection and quantification, and the signaling pathways that govern its expression.

Data Presentation: Quantitative ICAM-1 Expression in Healthy Human Tissues

The following tables summarize the expression of ICAM-1 at both the mRNA and protein levels across a range of healthy human tissues. This data is compiled from large-scale transcriptomic and proteomic databases, providing a comparative overview of ICAM-1 abundance.

Table 1: ICAM-1 mRNA Expression in Healthy Human Tissues







This table presents mRNA expression levels of ICAM-1 (Gene ID: 3383) in Transcripts Per Million (TPM) from the Genotype-Tissue Expression (GTEx) portal. TPM is a normalized measure of gene expression that accounts for sequencing depth and gene length.



| Tissue | Median TPM |
|----------------------------------|------------|
| Lung | 83.1 |
| Spleen | 51.9 |
| Small Intestine (Terminal Ileum) | 35.8 |
| Colon (Transverse) | 28.5 |
| Adrenal Gland | 23.4 |
| Pituitary | 20.9 |
| Artery (Tibial) | 20.3 |
| Heart (Left Ventricle) | 18.9 |
| Prostate | 17.5 |
| Thyroid | 16.8 |
| Ovary | 15.2 |
| Stomach | 14.7 |
| Uterus | 13.9 |
| Breast (Mammary Tissue) | 13.1 |
| Vagina | 12.8 |
| Nerve (Tibial) | 11.6 |
| Skin (Sun Exposed) | 10.5 |
| Adipose (Subcutaneous) | 9.8 |
| Esophagus (Mucosa) | 8.7 |
| Pancreas | 7.5 |
| Kidney (Cortex) | 6.4 |
| Liver | 5.1 |
| Brain (Cortex) | 2.3 |
| | |



| Skeletal Muscle | 1.9 | |
|-----------------|-----|--|
| | | |

Data sourced from the GTEx Portal on December 9, 2025.

Table 2: ICAM-1 Protein Abundance in Healthy Human Tissues

This table provides an overview of ICAM-1 protein abundance in parts per million (ppm) based on integrated data from the PaxDb, a comprehensive protein abundance database.

| Tissue | Abundance (ppm) | Rank (out of total proteins) |
|-----------------------------|-----------------|------------------------------|
| Lymph node | 170 | 1155 out of 10447 (top 25%) |
| Female gonad | 50.3 | 2884 out of 12486 (top 25%) |
| Testis | 33.7 | 4041 out of 13329 |
| Whole organism (integrated) | 204 | 914 out of 16376 (top 10%) |

Data sourced from PaxDb on December 9, 2025.

Table 3: Soluble ICAM-1 (sICAM-1) Levels in Healthy Human Biological Fluids

Soluble ICAM-1 is shed from the cell surface and can be detected in various body fluids. This table presents typical concentration ranges of sICAM-1 in healthy individuals.

| Biological Fluid | Concentration Range | Method of Detection |
|---------------------------------------|--------------------------------------|---------------------|
| Serum | 100 - 200 ng/mL[1] | ELISA |
| Plasma | 100 - 200 ng/mL | ELISA |
| Bronchoalveolar Lavage (BAL) Fluid | Variable, typically lower than serum | ELISA |



ICAM-1 Expression in Disease

ICAM-1 expression is significantly upregulated in a multitude of pathological conditions, including:

- Inflammatory Diseases: In conditions like rheumatoid arthritis, inflammatory bowel disease, and psoriasis, ICAM-1 is highly expressed on endothelial cells, facilitating the influx of inflammatory cells into the affected tissues.
- Cancer: Increased ICAM-1 expression has been observed in various malignancies, including melanoma, lung cancer, and colorectal cancer. Its expression can be on tumor cells themselves or on the surrounding stromal and endothelial cells, and it is often associated with metastasis and disease progression.
- Infectious Diseases: During infections, ICAM-1 is upregulated to aid in the recruitment of immune cells to the site of infection. It also serves as a receptor for some pathogens, such as the human rhinovirus.
- Cardiovascular Diseases: In atherosclerosis, ICAM-1 expression is elevated on endothelial
 cells in response to inflammatory stimuli, contributing to the recruitment of monocytes and T
 cells into the arterial wall.

Experimental Protocols

Accurate quantification of ICAM-1 expression is crucial for research and drug development. Below are detailed methodologies for key experimental techniques.

Immunohistochemistry (IHC) Protocol for ICAM-1 in Paraffin-Embedded Tissues

Immunohistochemistry allows for the visualization of ICAM-1 protein expression within the context of tissue architecture.

- 1. Deparaffinization and Rehydration:
- Immerse slides in three changes of xylene for 5 minutes each.
- Immerse slides in two changes of 100% ethanol for 3 minutes each.



- Immerse slides in 95% ethanol for 1 minute.
- Immerse slides in 70% ethanol for 1 minute.
- Rinse slides in distilled water.

2. Antigen Retrieval:

- Immerse slides in a pre-heated antigen retrieval solution (e.g., citrate buffer, pH 6.0).
- Heat the slides in a steamer or water bath at 95-100°C for 20-30 minutes.
- Allow slides to cool to room temperature.

3. Staining:

- Wash slides with a wash buffer (e.g., PBS with 0.05% Tween-20).
- Incubate slides with a hydrogen peroxide solution to block endogenous peroxidase activity.
- Wash slides with wash buffer.
- Incubate slides with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour to prevent non-specific antibody binding.
- Incubate slides with the primary antibody against ICAM-1, diluted in blocking solution, overnight at 4°C.
- Wash slides with wash buffer.
- Incubate slides with a biotinylated secondary antibody for 1 hour at room temperature.
- · Wash slides with wash buffer.
- Incubate slides with an avidin-biotin-enzyme complex (e.g., HRP-streptavidin) for 30 minutes.
- Wash slides with wash buffer.
- Incubate slides with a chromogen substrate (e.g., DAB) until the desired color intensity is reached.
- · Rinse slides in distilled water.
- 4. Counterstaining and Mounting:
- Counterstain with hematoxylin to visualize cell nuclei.
- Dehydrate slides through a graded series of ethanol and xylene.
- Mount coverslips using a permanent mounting medium.

Western Blot Protocol for ICAM-1 Quantification

Western blotting is used to detect and quantify the total amount of ICAM-1 protein in a tissue or cell lysate.



1. Protein Extraction:

- Homogenize tissue samples in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Centrifuge the lysate to pellet cellular debris.
- Determine the protein concentration of the supernatant using a protein assay (e.g., BCA assay).

2. SDS-PAGE:

- Mix a standardized amount of protein from each sample with a loading buffer containing SDS and a reducing agent.
- Heat the samples to denature the proteins.
- Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

3. Protein Transfer:

• Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

4. Immunodetection:

- Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody against ICAM-1, diluted in blocking solution, overnight at 4°C.
- Wash the membrane with wash buffer (e.g., TBST).
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane with wash buffer.

5. Detection and Analysis:

- Incubate the membrane with a chemiluminescent substrate.
- · Capture the signal using an imaging system.
- Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).



Enzyme-Linked Immunosorbent Assay (ELISA) for Soluble ICAM-1 (sICAM-1)

ELISA is a highly sensitive method for quantifying the concentration of soluble ICAM-1 in biological fluids.

1. Plate Preparation:

A microplate is pre-coated with a capture antibody specific for ICAM-1.

2. Assay Procedure:

- Add standards and samples to the wells and incubate to allow sICAM-1 to bind to the capture antibody.
- Wash the wells to remove unbound substances.
- Add a biotin-conjugated detection antibody specific for ICAM-1 and incubate.
- Wash the wells.
- Add streptavidin-HRP and incubate.
- Wash the wells.
- Add a substrate solution (e.g., TMB) and incubate to allow for color development.
- Stop the reaction with a stop solution.

3. Data Analysis:

- Measure the absorbance at the appropriate wavelength.
- Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
- Determine the concentration of sICAM-1 in the samples by interpolating their absorbance values on the standard curve.

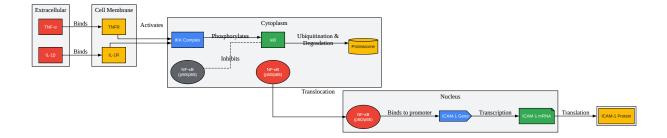
Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in ICAM-1 expression and its detection can aid in understanding and experimental design.

NF-kB Signaling Pathway for ICAM-1 Induction



The Nuclear Factor-kappa B (NF- κ B) pathway is a central regulator of ICAM-1 gene expression in response to inflammatory stimuli such as TNF- α and IL-1 β .



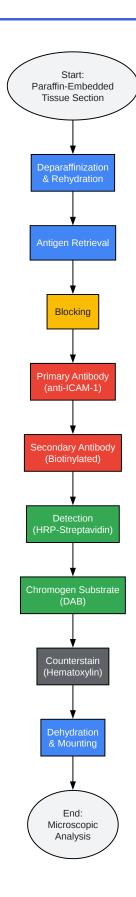
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NF-κB signaling pathway for ICAM-1 induction.

Immunohistochemistry (IHC) Experimental Workflow

This diagram outlines the major steps in performing immunohistochemistry for the detection of ICAM-1 in tissue samples.





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A typical workflow for Immunohistochemistry (IHC).



Conclusion

Understanding the expression patterns of ICAM-1 in both healthy and diseased tissues is fundamental for elucidating its role in various physiological and pathological processes. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to investigate ICAM-1 as a biomarker and a therapeutic target. The detailed protocols and visual workflows are intended to facilitate the design and execution of robust and reproducible experiments in the study of this critical adhesion molecule.

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References

- 1. A form of circulating ICAM-1 in human serum PubMed [pubmed.ncbi.nlm.nih.gov]
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